![molecular formula C15H20BrFN2O B7571230 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571230.png)
4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide
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Overview
Description
4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide, also known as BFPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the dopamine D3 receptor, which makes it a promising tool for investigating the role of this receptor in various physiological and pathological processes.
Mechanism of Action
4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide is a selective antagonist of the dopamine D3 receptor, which means it binds to this receptor and blocks its activity. The dopamine D3 receptor is a member of the G protein-coupled receptor family, which plays a key role in the transmission of signals in the brain. By blocking the activity of the dopamine D3 receptor, 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide can modulate the signaling pathways that are involved in reward, motivation, and addiction.
Biochemical and Physiological Effects:
4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been shown to have a number of biochemical and physiological effects in animal models. For example, 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has also been shown to reduce the locomotor activity of animals, suggesting that it may have a sedative effect.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide in scientific research is its selectivity for the dopamine D3 receptor. This allows researchers to investigate the specific role of this receptor in various physiological and pathological processes. However, one limitation of using 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide and its potential applications in scientific research. One area of interest is the development of new treatments for addiction and other disorders that target the dopamine D3 receptor. Another area of interest is the investigation of the role of the dopamine D3 receptor in the regulation of cognitive function and emotional processing. Finally, the development of new compounds that are more selective and potent than 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide may lead to new insights into the function of the dopamine D3 receptor.
Synthesis Methods
The synthesis of 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide involves several steps, starting with the reaction of 4-bromo-2-fluorobenzoyl chloride with N-(1-propan-2-ylpyrrolidin-3-yl)methanamine. This intermediate is then treated with hydrochloric acid to yield the final product, 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide. The synthesis of 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been optimized to produce high yields and purity, making it a reliable source for scientific research.
Scientific Research Applications
4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been used extensively in scientific research to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. This receptor is involved in the regulation of reward, motivation, and addiction, making it a promising target for the development of new treatments for addiction and other disorders. 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has also been used to study the role of the dopamine D3 receptor in the regulation of locomotor activity, cognitive function, and emotional processing.
properties
IUPAC Name |
4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrFN2O/c1-10(2)19-6-5-11(9-19)8-18-15(20)13-4-3-12(16)7-14(13)17/h3-4,7,10-11H,5-6,8-9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRELQPXIJQQLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)CNC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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